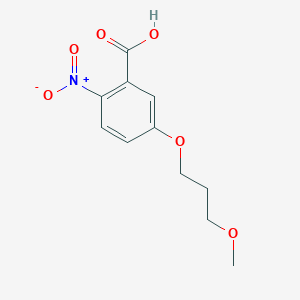

5-(3-Methoxypropoxy)-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxypropoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-17-5-2-6-18-8-3-4-10(12(15)16)9(7-8)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIIXUGQIUXWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Methoxypropoxy 2 Nitrobenzoic Acid

Strategies for Incorporating the Methoxypropoxy Moiety

A crucial step in the synthesis of 5-(3-methoxypropoxy)-2-nitrobenzoic acid is the formation of the ether linkage that constitutes the methoxypropoxy side chain. This is typically achieved through the reaction of a phenolic precursor with a suitable alkylating agent.

Etherification Reactions: Phenol (B47542) Alkylation Approaches

The most direct and widely employed method for this transformation is the Williamson ether synthesis. chemicalbook.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. chemicalbook.comsigmaaldrich.com In the context of synthesizing the target molecule, a plausible starting material is 5-hydroxy-2-nitrobenzoic acid or its corresponding ester.

The reaction would proceed by treating 5-hydroxy-2-nitrobenzoic acid with a base, such as sodium hydride or potassium carbonate, to generate the phenoxide. This is followed by the addition of 1-bromo-3-methoxypropane (B1268092), the alkylating agent, to yield this compound. chemicalbook.comsigmaaldrich.com The use of an ester of 5-hydroxy-2-nitrobenzoic acid can sometimes be advantageous to avoid potential side reactions with the acidic carboxylic acid group. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Table 1: Key Reagents in Williamson Ether Synthesis for this compound

| Reagent Role | Example Compound |

| Phenolic Precursor | 5-Hydroxy-2-nitrobenzoic acid |

| Alkylating Agent | 1-Bromo-3-methoxypropane |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Acetone, Dimethylformamide (DMF) |

Alternative Carbon-Oxygen Bond Formation Techniques

Beyond the classical Williamson ether synthesis, other methods for forming the crucial C-O bond can be considered. The Mitsunobu reaction, for instance, allows for the etherification of alcohols under milder, neutral conditions. nih.govgoogleapis.com This reaction typically involves an alcohol, a pronucleophile (in this case, the phenolic hydroxyl group of a suitable precursor), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govgoogleapis.comsigmaaldrich.com While effective, the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts can complicate purification. sigmaaldrich.com

Another alternative is the Ullmann condensation, which is a copper-catalyzed reaction that can form aryl ethers from aryl halides and alcohols. google.com This method is particularly useful when the SN2 reaction of the Williamson synthesis is not feasible. For the synthesis of the target compound, a potential route could involve the reaction of a halogenated precursor, such as 5-bromo-2-nitrobenzoic acid, with 3-methoxypropan-1-ol in the presence of a copper catalyst and a base.

Regioselective Nitration of Aromatic Precursors

The introduction of the nitro group at the C2 position of the benzene (B151609) ring is a critical step that dictates the final structure of the molecule. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring.

Established Nitration Protocols for Substituted Benzoic Acids

The nitration of benzoic acid itself typically yields the meta-substituted product, 3-nitrobenzoic acid, because the carboxylic acid group is a deactivating, meta-directing group. quora.comyoutube.comyoutube.com However, in a substituted benzoic acid, the regiochemical outcome is determined by the combined electronic and steric effects of all substituents.

In a plausible synthetic route starting from 3-(3-methoxypropoxy)benzoic acid, the alkoxy group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The powerful activating effect of the alkoxy group would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Therefore, nitration of 3-(3-methoxypropoxy)benzoic acid would be expected to yield a mixture of isomers, with the desired 2-nitro and 6-nitro products being major, and the 4-nitro product as a minor isomer. The separation of these isomers can be challenging.

A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. google.com The reaction temperature is often kept low to control the reaction rate and minimize the formation of byproducts. google.com

Table 2: Expected Products from the Nitration of 3-(3-Methoxypropoxy)benzoic Acid

| Product | Position of Nitration | Expected Yield |

| This compound | Ortho to the alkoxy group | Major |

| 3-(3-Methoxypropoxy)-6-nitrobenzoic acid | Ortho to the alkoxy group | Major |

| 3-(3-Methoxypropoxy)-4-nitrobenzoic acid | Para to the alkoxy group | Minor |

A more regioselective approach would be to start with a precursor where the desired substitution pattern is already established, such as 5-hydroxy-2-nitrobenzoic acid, and then introduce the methoxypropoxy group as described in section 2.1.1.

Exploration of Novel Nitrating Agents and Conditions

To improve regioselectivity and employ milder reaction conditions, various novel nitrating agents and catalytic systems have been developed. These methods aim to reduce the harshness of the traditional mixed acid system and can offer better control over the reaction. researchgate.netnih.gov

For instance, the use of zeolite catalysts, such as zeolite β, with a stoichiometric amount of nitric acid and acetic anhydride (B1165640) has been shown to provide excellent yields and high regioselectivity in the nitration of simple aromatic compounds under mild conditions. google.com Other approaches include the use of clay catalysts or metal nitrates, such as copper(II) nitrate, which can offer different reactivity and selectivity profiles. chemicalbook.com The development of greener nitration protocols using dilute aqueous nitric acid is also an area of active research, aiming to reduce the environmental impact of these reactions. researchgate.netnih.gov

Carboxylic Acid Group Introduction and Manipulation

The final key structural feature of the target molecule is the carboxylic acid group. This functional group can be introduced at various stages of the synthesis through several established methods.

One common strategy involves the oxidation of a benzylic methyl group. nih.gov For example, if 5-(3-methoxypropoxy)-2-nitrotoluene were available, its methyl group could be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the conditions for such oxidations can be harsh and might affect other functional groups in the molecule. Milder, catalytic methods for the aerobic oxidation of toluenes to benzoic acids have also been developed. nih.gov

Another powerful method for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate. google.com This typically involves the formation of a Grignard reagent or an organolithium species from an aryl halide precursor. For instance, if 1-bromo-4-(3-methoxypropoxy)-2-nitrobenzene were synthesized, it could be converted to the corresponding Grignard reagent by reaction with magnesium metal. Subsequent reaction of this Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup, would yield the desired this compound.

Finally, if the synthesis is carried out using an ester of one of the precursors, the final step would be the hydrolysis of the ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Table 3: Methods for Carboxylic Acid Group Introduction

| Method | Precursor | Key Reagents |

| Oxidation | 5-(3-Methoxypropoxy)-2-nitrotoluene | KMnO₄ or other oxidizing agents |

| Carboxylation | 1-Bromo-4-(3-methoxypropoxy)-2-nitrobenzene | Mg, CO₂, H₃O⁺ |

| Hydrolysis | Methyl 5-(3-methoxypropoxy)-2-nitrobenzoate | H₃O⁺ or NaOH, H₂O |

Oxidation of Aromatic Side Chains

The oxidation of an alkyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis and represents a potential pathway to benzoic acid derivatives. While not a direct method for the synthesis of this compound without a pre-existing aromatic precursor, the principles of this reaction are relevant to the broader context of synthesizing substituted benzoic acids.

Strong oxidizing agents are typically required to convert an alkyl side chain into a carboxylic acid. The reactivity of the alkyl group is significantly enhanced by the presence of the aromatic ring at the benzylic position. nih.gov Common reagents for this transformation include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in the presence of a strong acid, such as sulfuric acid. nih.govmanchesterorganics.com For instance, p-nitrotoluene can be oxidized to p-nitrobenzoic acid. manchesterorganics.com The reaction proceeds through the formation of benzylic radical intermediates. nih.gov It is important to note that alkylbenzenes lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to this type of oxidation. nih.gov

In an industrial setting, catalytic oxidation using air as the oxidant is a more sustainable approach. For example, the production of terephthalic acid from p-xylene (B151628) is achieved using a cobalt (III) salt as a catalyst. nih.gov A similar approach has been explored for the synthesis of 3-methyl-2-nitrobenzoic acid from 1,3-dimethyl-2-nitrobenzene (B148808) using air oxidation with a metal catalyst.

A summary of common oxidizing agents for the conversion of aromatic side chains to carboxylic acids is presented in Table 1.

| Oxidizing Agent | Typical Substrate | Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkylbenzene | Benzoic Acid | nih.gov |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | p-Nitrotoluene | p-Nitrobenzoic Acid | manchesterorganics.com |

| Air / Co(III) Catalyst | p-Xylene | Terephthalic Acid | nih.gov |

Carboxylation Reactions and Related Transformations

Carboxylation reactions, which involve the introduction of a carboxyl group, are a direct method for synthesizing carboxylic acids. One of the most well-established methods is the carboxylation of a Grignard reagent. This involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. However, this method is not directly applicable to substrates with acidic protons or incompatible functional groups. khanacademy.org

An alternative to direct carboxylation is the hydrolysis of nitriles. Alkyl or aryl halides can be converted to nitriles via nucleophilic substitution with cyanide salts, and subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the corresponding carboxylic acid. khanacademy.org

Decarboxylative cross-coupling reactions have also emerged as a method for the synthesis of biaryl compounds, where a carboxylic acid is coupled with another aromatic system. For instance, a copper-catalyzed decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids has been reported. masterorganicchemistry.com

Multi-Step Synthesis Pathways to the this compound Core

Linear Synthesis Approaches

A plausible linear synthesis of this compound would likely commence with a commercially available substituted benzene derivative. A potential starting material is 5-hydroxy-2-nitrobenzoic acid. The synthesis would then proceed through the following key steps:

Etherification: The phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid would be alkylated with a suitable 3-methoxypropoxy electrophile, such as 1-bromo-3-methoxypropane or 3-methoxypropyl tosylate. This reaction is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This is a classic example of the Williamson ether synthesis. google.comwikipedia.org The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Esterification (Optional Protection): To avoid potential side reactions with the carboxylic acid during the etherification step, it may be necessary to first protect the carboxylic acid group as an ester, for example, a methyl or ethyl ester. This ester would then be hydrolyzed back to the carboxylic acid in the final step of the synthesis.

A generalized linear synthetic sequence is depicted below:

Starting Material -> Esterification (Protection) -> Etherification -> Saponification (Deprotection) -> Final Product

Convergent Synthesis Strategies

For the synthesis of this compound, a convergent approach might involve the synthesis of a 3-methoxypropoxy-substituted aromatic precursor, which is then nitrated and carboxylated. For example, one could synthesize 1-(3-methoxypropoxy)-3-bromobenzene and then introduce the nitro and carboxyl groups. However, controlling the regioselectivity of these subsequent reactions could be challenging.

A more practical convergent strategy would involve the coupling of two key fragments. For instance, a suitably protected 5-bromo-2-nitrobenzoic acid derivative could be coupled with a 3-methoxypropoxy-containing nucleophile.

| Aspect | Linear Synthesis | Convergent Synthesis | Reference |

|---|---|---|---|

| Efficiency | Lower, as overall yield is the product of individual step yields. | Higher, as the main chain is shorter. | wikipedia.orgchemistrysteps.com |

| Time | Longer, as steps are sequential. | Shorter, as fragments can be synthesized in parallel. | wikipedia.org |

| Overall Yield | Tends to be lower. | Generally higher. | chemistrysteps.com |

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly important in the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, exploring water as a solvent for certain steps or using less toxic nitrating agents could improve the sustainability of the synthesis.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave-assisted synthesis can sometimes accelerate reactions and reduce energy requirements.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can often be recycled and reused. For instance, developing a catalytic nitration process would be a significant green improvement over the use of stoichiometric strong acids.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved by optimizing reaction conditions to minimize side product formation and by recycling solvents and catalysts.

By incorporating these principles into the synthetic design, the production of this compound can be made more environmentally friendly and economically viable.

Reactivity and Organic Transformations of 5 3 Methoxypropoxy 2 Nitrobenzoic Acid

Chemical Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily participates in several fundamental organic reactions, including the formation of esters, amides, and salts.

Esterification and Amidation Reactions

The conversion of 5-(3-methoxypropoxy)-2-nitrobenzoic acid into its corresponding esters and amides is a common and important transformation. These reactions typically proceed via the activation of the carboxylic acid.

Esterification can be achieved through various methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a viable route. wikipedia.org However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. For instance, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for the esterification of various carboxylic acids, including those with nitro substituents. organic-chemistry.org Phenolic esters can also be prepared, though direct reaction with phenols is slow. A more efficient method involves the reaction with acyl chlorides or acid anhydrides. libretexts.org

Amidation reactions are fundamental in the synthesis of a wide array of biologically active molecules. The direct reaction of this compound with an amine is generally inefficient and requires activation of the carboxyl group. Common methods involve the use of carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then readily reacts with the amine. nih.govkhanacademy.orglibretexts.org Another approach utilizes reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent for amide bond formation. wikipedia.org The use of urea (B33335) as a nitrogen source in the presence of catalysts like Mg(NO₃)₂ has also been reported for the direct synthesis of amides from carboxylic acids. core.ac.uknih.gov

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Reference(s) |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | wikipedia.org |

| 2-Methyl-6-nitrobenzoic anhydride, Et₃N, DMAP | Room Temperature | organic-chemistry.org | |

| Acyl Chloride or Acid Anhydride | Room Temperature or Heat | libretexts.org | |

| Amidation | Amine, DCC or EDC/HOBt | Varies | nih.govkhanacademy.orglibretexts.org |

| Amine, TBTU | Varies | wikipedia.org | |

| Urea, Mg(NO₃)₂ | Heat | core.ac.uknih.gov |

Decarboxylation Mechanisms and Pathways

The decarboxylation of benzoic acids, particularly those bearing electron-withdrawing groups like the nitro group, is a reaction of significant interest. The thermal decarboxylation of nitrobenzoic acid isomers has been studied, revealing that the mechanism can be influenced by the position of the nitro group. oup.comoup.com For meta- and para-nitrobenzoic acids, a unimolecular electrophilic substitution (SE1) mechanism is often proposed, where the rate-determining step is the cleavage of the C-C bond. oup.com

However, for ortho-nitrobenzoic acids, a bimolecular electrophilic substitution (SE2) mechanism can become competitive, especially in certain solvents. oup.comoup.com The presence of the ortho-nitro group can influence the reaction pathway. Theoretical studies on the decarboxylation of substituted benzoic acids suggest that ortho substituents can participate in the transition state, potentially lowering the activation energy. researchgate.net The decarboxylation of this compound would likely proceed through a mechanism influenced by the ortho-nitro group, potentially involving a stabilized transition state. The reaction generally requires high temperatures. scielo.br

Formation of Salts and Coordination Compounds

As a carboxylic acid, this compound readily reacts with bases to form salts. These neutralization reactions are typically rapid and result in the formation of a carboxylate salt and water.

Furthermore, the carboxylate group, in conjunction with the nitro group, can act as a ligand to form coordination compounds with various metal ions. The coordination can occur through the oxygen atoms of the carboxylate group in a monodentate, bidentate, or bridging fashion. The nitro group can also participate in coordination, although this is less common for 3d transition metals. mdpi.com The presence of the ether oxygen in the 3-methoxypropoxy substituent could also potentially influence the coordination behavior of the molecule. mdpi.comresearchgate.net The synthesis of such complexes typically involves reacting a salt of the carboxylic acid with a metal salt in a suitable solvent. rdd.edu.iqeajournals.org

Transformations of the Nitro Group

The nitro group is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group, which is a gateway to a wide range of further derivatizations.

Selective Reduction to Amine Derivatives

The selective reduction of the aromatic nitro group in the presence of the carboxylic acid is a crucial transformation, as the resulting amino acid is a valuable synthetic intermediate. A variety of reagents can achieve this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and effective method. commonorganicchemistry.com

For instances where catalytic hydrogenation might be undesirable due to the presence of other reducible functional groups, chemical reducing agents are employed. A system of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature in the presence of carboxylic acids. researchgate.net Other reagents like tin(II) chloride (SnCl₂) in acidic media or sodium dithionite (B78146) are also effective for this purpose. commonorganicchemistry.com The selective reduction of a nitro group in a molecule also containing a carboxylic acid can be challenging, but various methods have been developed to achieve this with high chemoselectivity. organic-chemistry.org

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Conditions | Reference(s) |

|---|---|---|

| H₂, Pd/C | Hydrogen Atmosphere | commonorganicchemistry.com |

| Zn or Mg, Hydrazine Glyoxylate | Room Temperature | researchgate.net |

| SnCl₂ | Acidic Media | commonorganicchemistry.com |

| Na₂S₂O₄ | Varies | commonorganicchemistry.com |

Other Nitro Group Derivatizations

Beyond reduction to an amine, the nitro group can participate in other transformations. Under certain conditions, the reduction of nitroarenes can lead to other products such as hydroxylamines, azoxy compounds, or azo compounds, depending on the reducing agent and reaction conditions.

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.govlibretexts.orgyoutube.com While the chlorine atom is a more common leaving group in SNAr reactions, in highly activated systems, other groups can potentially be displaced. For this compound, the presence of the strong electron-withdrawing nitro group ortho to the methoxypropoxy group could potentially facilitate the displacement of the methoxypropoxy group by a strong nucleophile under forcing conditions. However, such a reaction would likely require harsh conditions and may not be as facile as with a better leaving group like a halide.

Chemical Modifications of the 3-Methoxypropoxy Side Chain

The 3-methoxypropoxy side chain offers specific sites for chemical reactions, primarily centered around the ether linkages.

The ether bonds within the 3-methoxypropoxy group are susceptible to cleavage under various conditions, offering a pathway to modify the molecule's structure. Strong acids are commonly employed for this purpose. youtube.com The reaction mechanism typically involves protonation of the ether oxygen to form a good leaving group (an alcohol). youtube.commasterorganicchemistry.com Depending on the structure of the ether and the reaction conditions, this is followed by either an SN1 or SN2 pathway. masterorganicchemistry.com For the primary carbons in the methoxypropoxy chain, an SN2 reaction with a nucleophilic counter-ion (like I⁻ or Br⁻ from HI or HBr) would be expected. youtube.commasterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃), are also effective reagents for cleaving ethers. nih.gov These can offer greater selectivity, particularly for aromatic ethers. For instance, AlCl₃ has been used to selectively cleave aromatic methoxy (B1213986) groups adjacent to a carbonyl function. nih.gov A similar regioselective cleavage has been documented for 4,5-dimethoxy-2-nitrobenzoic acid, where treatment with a base followed by acid selectively removes the methyl group at the 5-position to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This suggests that the ether linked to the aromatic ring is the more likely site of cleavage.

Enzymatic methods can also achieve ether cleavage. Fungal peroxygenases, for example, can catalyze the H₂O₂-dependent oxidation of ethers to hemiacetals, which then hydrolyze to an alcohol and an aldehyde. nih.gov

| Reagent Type | Examples | Mechanism | Potential Products from Side Chain |

| Strong Brønsted Acids | HI, HBr, HCl | Protonation followed by SN1 or SN2 | 5-Hydroxy-2-nitrobenzoic acid, 1,3-propanediol (B51772) derivatives |

| Lewis Acids | BBr₃, AlCl₃ | Coordination to ether oxygen, facilitating C-O bond breaking | 5-Hydroxy-2-nitrobenzoic acid, functionalized propyl chain |

| Oxidative/Enzymatic | Fungal Peroxygenase/H₂O₂ | Hydrogen abstraction and oxygen rebound | 5-Hydroxy-2-nitrobenzoic acid, 3-methoxypropanal |

While the ether linkages are the most reactive sites on the side chain, the alkyl (propyl) portion can theoretically undergo reactions such as free-radical halogenation. However, such reactions often lack selectivity and are less common in complex molecules where more reactive functional groups are present. The primary focus of transformations on this side chain typically involves the cleavage of the more reactive C-O ether bonds.

Aromatic Substitution Reactions on the Benzoic Acid Core

The substitution pattern on the benzene (B151609) ring of this compound creates a specific electronic environment that dictates the course of further substitution reactions.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. youtube.com The reactivity of the ring is heavily influenced by the existing substituents. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. openstax.orglibretexts.org

The 5-(3-methoxypropoxy) group is an electron-donating group (activating) due to the lone pairs on the oxygen atom, which can be shared with the ring through resonance. It directs incoming electrophiles to the ortho and para positions (positions 4 and 6). Conversely, the nitro (NO₂) and carboxylic acid (COOH) groups are both strong electron-withdrawing groups (deactivating). libretexts.orgyoutube.comchemicalbook.com They pull electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org These groups direct incoming electrophiles to the meta position relative to themselves.

The combined effect is a strongly deactivated ring. The directing effects of the substituents are in conflict:

-OCH₂CH₂CH₂OCH₃ (at C5): Directs ortho (to C4, C6) and para (to C2, already substituted).

-NO₂ (at C2): Directs meta (to C4, C6).

-COOH (at C1): Directs meta (to C3, C5, with C5 already substituted).

| Substituent | Position | Electronic Effect | Directing Influence |

| -NO₂ | 2 | Strong Deactivating | meta (to positions 4, 6) |

| -COOH | 1 | Strong Deactivating | meta (to positions 3, 5) |

| -O(CH₂)₃OCH₃ | 5 | Activating | ortho (to positions 4, 6) |

Nucleophilic aromatic substitution (NAS) involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com

In this compound, the nitro group at the C2 position strongly activates the ring for NAS. This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. In this molecule, the C1 position (bearing the carboxylic acid) and the C3 position are ortho and para to the nitro group, respectively. A suitable leaving group would need to be present at one of these positions for a substitution to occur. If a derivative were synthesized with a halogen at position 1 or 3, it would be susceptible to displacement by nucleophiles.

Chemo-, Regio-, and Stereoselective Aspects of Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of one functional group over another. A key chemoselective transformation for this molecule would be the reduction of the nitro group. Using reagents like iron (Fe) or zinc (Zn) in acidic media, the nitro group can be selectively reduced to an amine (NH₂) without affecting the carboxylic acid or the ether linkages. youtube.com This transformation is a common strategy in the synthesis of more complex molecules. youtube.com

Regioselectivity concerns where on the molecule a reaction occurs.

Ether Cleavage: As noted in a related compound, cleavage of the ether is regioselective, with the aryl ether bond (at C5) being more susceptible to cleavage than the alkyl ether bond within the side chain. google.com

Aromatic Substitution: As discussed, electrophilic substitution is regioselectively directed to positions 4 and 6 due to the combined influence of the existing substituents. youtube.com

Stereoselectivity relates to the preferential formation of one stereoisomer over another. For the parent molecule, there are no chiral centers. Stereoselectivity would become a factor if a reaction introduced a new chiral center. For example, if the carboxylic acid were to be involved in a reaction that creates a chiral center at an adjacent position, the existing structure does not provide a strong basis for predicting high stereoselectivity without the use of chiral reagents or catalysts. Many synthetic methods exist to achieve stereoselective outcomes in such cases. rsc.orgresearchgate.net

Advanced Analytical Techniques for Characterization and Structural Elucidation of 5 3 Methoxypropoxy 2 Nitrobenzoic Acid

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 5-(3-Methoxypropoxy)-2-nitrobenzoic acid by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the propoxy chain, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The aromatic region would reveal three protons with specific splitting patterns (doublet, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic protons would appear as multiplets, with their connectivity confirmed by techniques like COSY (Correlation Spectroscopy).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eleven distinct signals would be expected, corresponding to the eleven carbon atoms in its structure. The chemical shifts would differentiate the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the aliphatic carbons of the ether side chain.

2D NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, which is essential for connecting the methoxypropoxy side chain to the correct position on the aromatic ring (C-5).

Predicted NMR Data for this compound Predicted chemical shifts are based on analogous structures and substituent effects.

¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5-12.0 | broad s | 1H | COOH |

| ~8.05 | d | 1H | H-3 |

| ~7.30 | dd | 1H | H-4 |

| ~7.20 | d | 1H | H-6 |

| ~4.15 | t | 2H | O-CH₂ -CH₂-CH₂-OCH₃ |

| ~3.60 | t | 2H | O-CH₂-CH₂-CH₂ -OCH₃ |

| ~3.35 | s | 3H | OCH₃ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C =O |

| ~162.5 | C -5 |

| ~141.0 | C -2 |

| ~133.0 | C -4 |

| ~126.0 | C -1 |

| ~120.0 | C -3 |

| ~115.0 | C -6 |

| ~68.5 | O-C H₂-CH₂-CH₂-OCH₃ |

| ~67.0 | O-CH₂-CH₂-C H₂-OCH₃ |

| ~59.0 | OC H₃ |

Mass Spectrometry (MS, MS/MS, GC-MS, LC-MS, MALDI)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₃NO₆, corresponding to a monoisotopic mass of 255.0743 Da.

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Techniques like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), often coupled with liquid chromatography (LC-MS), are well-suited for analyzing this polar, non-volatile compound. nih.gov The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 256.0816 or the deprotonated molecule [M-H]⁻ at m/z 254.0670 in negative ion mode.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. researchgate.net Key fragmentation pathways for the [M-H]⁻ ion would likely include:

Loss of NO₂: A neutral loss of 46 Da.

Decarboxylation: Loss of CO₂ (44 Da).

Cleavage of the ether chain: Fragmentation at the C-O bonds of the methoxypropoxy group, leading to characteristic daughter ions.

Predicted Key Fragments in ESI-MS/MS (Negative Mode)

| m/z | Proposed Fragment |

|---|---|

| 254.07 | [M-H]⁻ |

| 210.07 | [M-H-CO₂]⁻ |

| 208.06 | [M-H-NO₂]⁻ |

Infrared (IR) and Raman Spectroscopy (FTIR, FT-Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational transitions. researchgate.net The FTIR spectrum of this compound would display a combination of characteristic absorption bands confirming its structure. nist.govresearchgate.net

Key expected vibrational frequencies include:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region.

C-H Stretches: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ether side chain appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.

N-O Stretches (Nitro Group): Two strong bands corresponding to the asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the NO₂ group. researchgate.net

C-O Stretches: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O bonds of the ether and carboxylic acid.

Aromatic C=C Stretches: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300-2500 | Carboxylic Acid | O-H Stretch (broad) |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 2950-2850 | Aliphatic C-H | C-H Stretch |

| 1725-1700 | Carboxylic Acid | C=O Stretch (strong) |

| 1550-1520 | Nitro Group | N-O Asymmetric Stretch (strong) |

| 1360-1340 | Nitro Group | N-O Symmetric Stretch (strong) |

| 1250-1150 | Aryl Ether | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophore in this compound is the nitrophenyl system. The presence of the nitro group and the oxygen-containing substituents (auxochromes) on the benzene ring influences the position and intensity of the absorption bands.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the aromatic ring and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the nitro group. researchgate.net The methoxypropoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 2-nitrobenzoic acid. researchgate.net Analysis in solvents of varying polarity can further help in characterizing the nature of these electronic transitions.

X-ray Diffraction Techniques

While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray diffraction can deliver an unambiguous three-dimensional molecular structure.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must first be grown.

If successful, the technique would yield a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring, carboxylic acid, and nitro group.

Conformation: Revealing the torsion angles and the preferred three-dimensional shape of the flexible methoxypropoxy side chain.

Planarity: Quantifying the planarity of the benzene ring and the orientation of the nitro and carboxyl substituents relative to the ring. The nitro group is often twisted slightly out of the plane of the ring to relieve steric strain.

Intermolecular Interactions: Elucidating the crystal packing, including hydrogen bonding (e.g., carboxylic acid dimers) and other non-covalent interactions that dictate the solid-state structure.

This technique provides the absolute, unequivocal structural proof of the compound, complementing the data obtained from the full range of spectroscopic methods.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique pivotal for the characterization of crystalline materials. youtube.com It provides unique diffraction patterns, acting as a fingerprint for a specific crystalline phase, which allows for identification and assessment of phase purity. youtube.com The technique relies on the constructive interference of monochromatic X-rays and the crystalline lattice of a sample. youtube.com By measuring the angles and intensities of the diffracted X-rays, information about the crystal structure, such as lattice parameters and unit cell dimensions, can be obtained. youtube.com

While specific PXRD data for this compound is not widely published, analysis of closely related structures provides insight into the expected crystallographic properties. For instance, the crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a derivative, has been characterized by X-ray diffraction. asianpubs.orgresearchgate.net The study revealed that this compound crystallizes in a monoclinic system with a P2(1)/c space group. asianpubs.orgresearchgate.net This type of information is crucial for understanding the solid-state chemistry of the material, which can influence its stability, solubility, and bioavailability in a final drug product.

Table 1: Crystallographic Data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.590(2) |

| b (Å) | 17.591(7) |

| c (Å) | 15.427(6) |

| Volume (ų) | 1516.9(10) |

| Z | 4 |

Data sourced from a study on a related compound to illustrate the type of information obtained from X-ray diffraction analysis. asianpubs.orgresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the components of a mixture and are therefore central to the purity assessment of any chemical compound. For this compound, various chromatographic methods are employed to detect and quantify impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity determination of non-volatile and thermally labile compounds. In the analysis of nitrobenzoic acid derivatives, reversed-phase HPLC is typically the method of choice. A patent related to the synthesis of a similar compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, specifies the use of HPLC to confirm product purity, achieving a level greater than 99.0%.

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. researchgate.netekb.eg For nitrobenzoic acids, a common setup includes a C18 column, which contains a non-polar stationary phase. nih.govchromforum.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an acid like phosphoric acid or formic acid to control the ionization of the carboxylic acid group and ensure good peak shape. chromforum.orgsielc.com

Table 2: Typical HPLC Conditions for Nitrobenzoic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., Kromasil C18, 200 mm x 4.6 mm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water, often with a pH modifier like formic acid or phosphoric acid. chromforum.orgsielc.com |

| Detector | UV-Vis Detector (e.g., at 254 nm) nih.gov |

| Flow Rate | Typically 0.5 - 2.0 mL/min. nih.govnih.gov |

| Temperature | Column oven may be used to ensure reproducibility. researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as the carboxylic acid and nitro groups in this compound, are often not sufficiently volatile or thermally stable for direct GC analysis. sigmaaldrich.comyoutube.com This necessitates a chemical modification step known as derivatization. sigmaaldrich.comyoutube.com

Derivatization converts the analyte into a more volatile and thermally stable derivative. youtube.com For carboxylic acids, common derivatization methods include esterification (e.g., reaction with diazomethane) or silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comyoutube.com For example, a reliable GC method for the quantitative determination of a similar compound, 2-methyl-3-nitrobenzoic acid, involves esterification with diazomethane (B1218177) prior to analysis. sigmaaldrich.com The resulting derivative can then be readily analyzed by GC, typically using a capillary column and a flame ionization detector (FID). sigmaaldrich.com

Table 3: Example GC Method for a Derivatized Nitrobenzoic Acid

| Parameter | Description |

|---|---|

| Derivatization | Esterification with diazomethane sigmaaldrich.com |

| Column | Capillary column (e.g., CP-Sil-43CB, 25 m x 0.32 mm) sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) sigmaaldrich.com |

| Carrier Gas | Nitrogen or Helium |

| Injection Mode | Splitless |

This table is based on a method for 2-methyl-3-nitrobenzoic acid to illustrate the principles of GC analysis for this class of compounds. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. sielc.com This results in substantial improvements in resolution, speed, and sensitivity. For the analysis of complex mixtures or for high-throughput screening, UPLC is often preferred.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for much faster analysis times without sacrificing resolution. For instance, methods that take several minutes in HPLC can often be completed in under a minute with UPLC. sielc.com The reduced run times also lead to a significant decrease in solvent consumption, making UPLC a more environmentally friendly technique. Commercial suppliers of related nitrobenzoic acid derivatives often provide UPLC data, underscoring its importance in modern quality control. bldpharm.com

Table 4: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | 600-4,000 psi | 6,000-15,000 psi |

| Analysis Speed | Slower | Faster |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Elemental Analysis and Thermogravimetric Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its identity and purity. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₃NO₆.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 51.77% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.14% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49% |

| Oxygen | O | 15.999 | 6 | 95.994 | 37.60% |

| Total | | | | 255.226 | 100.00% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition profile. A TGA thermogram plots mass change versus temperature, revealing the temperatures at which the compound degrades.

Studies on nitrobenzoic acid isomers have shown that they exhibit significant exothermic decomposition behavior. sigmaaldrich.com For example, at a heating rate of 5.0 °C/min, the decomposition heats of o-, m-, and p-nitrobenzoic acid were found to be 335.61, 458.62, and 542.27 J/g, respectively. sigmaaldrich.com While specific TGA data for this compound is not available, it is expected to undergo thermal decomposition at elevated temperatures, a critical parameter to understand for safe handling and storage. The analysis is typically performed under a nitrogen atmosphere to prevent oxidative decomposition. sigmaaldrich.com

Role of 5 3 Methoxypropoxy 2 Nitrobenzoic Acid As a Versatile Building Block in Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Molecules

The true value of a building block lies in its ability to be readily transformed into more complex and valuable substances. 5-(3-Methoxypropoxy)-2-nitrobenzoic acid excels in this regard, serving as a foundational element for the synthesis of advanced organic molecules. The interplay between its carboxylic acid handle, the electron-withdrawing nitro group, and the flexible methoxypropoxy chain provides chemists with a powerful tool for molecular design and construction.

Integration into Pharmaceutical Intermediates

While specific, publicly documented examples of the direct integration of this compound into pharmaceutical intermediates are limited, the broader class of substituted 2-nitrobenzoic acids has a well-established role in medicinal chemistry. For instance, related compounds such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid are recognized as useful intermediates in the synthesis of pharmaceutical compounds. The structural motifs present in this compound suggest its potential utility in the synthesis of bioactive molecules.

The nitro group can be readily reduced to an aniline, a common pharmacophore and a key functional group for a variety of coupling reactions. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules. The methoxypropoxy group, with its ether linkage and terminal methyl group, can influence the pharmacokinetic properties of a potential drug candidate by modulating its lipophilicity and metabolic stability. It is therefore plausible that this building block could be employed in the synthesis of novel therapeutic agents, although detailed research findings are not yet widely available.

Utility in the Preparation of Agrochemical Precursors

Similar to the pharmaceutical sector, the agrochemical industry relies on the efficient synthesis of novel active ingredients. Substituted nitrobenzoic acids are known precursors in this field. For example, 5-hydroxy-4-methoxy-2-nitrobenzoic acid has been noted for its utility as a raw material for agricultural chemicals. The structural features of this compound make it a promising candidate for the development of new herbicides, fungicides, or insecticides.

The nitroaromatic scaffold is a component of various commercial agrochemicals. The carboxylic acid functionality can be converted into esters or amides, which are common toxophores in crop protection agents. The methoxypropoxy side chain could be designed to interact with specific biological targets in pests or to enhance the systemic properties of the resulting agrochemical within a plant. Further research in this area could unlock the potential of this building block for agricultural applications.

Application in the Construction of Functional Materials

The development of new functional materials with tailored properties is a rapidly advancing field of research. The inherent functionalities of this compound make it an attractive component for the synthesis of such materials. The aromatic ring and the polar nitro and carboxylic acid groups can contribute to the electronic and self-assembly properties of larger molecular systems.

For instance, the presence of the nitro group, a strong electron-withdrawing group, can be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The carboxylic acid allows for the incorporation of the molecule into polymers or metal-organic frameworks (MOFs), where the methoxypropoxy chain could influence the porosity and surface properties of the resulting material. While specific applications of this compound in this context are not yet prominent in the literature, its structural attributes suggest a fertile ground for future exploration in materials science.

Scaffold for Chemical Libraries and Derivatization Studies in Chemical Biology Research

The quest for novel bioactive compounds often involves the synthesis and screening of large collections of molecules, known as chemical libraries. The concept of a "scaffold" is central to this approach, where a core molecular structure is systematically decorated with a variety of substituents to explore a wide chemical space. The structure of this compound is well-suited to serve as such a scaffold.

The three distinct functional regions of the molecule—the carboxylic acid, the nitro group, and the methoxypropoxy side chain—offer orthogonal handles for derivatization. This allows for the creation of a diverse library of compounds from a single starting material. For example, the carboxylic acid can be converted into a variety of amides, esters, or other acid derivatives. The nitro group can be reduced to an amine and then further functionalized. The ether linkage in the side chain, while generally stable, could potentially be cleaved or modified under specific conditions to introduce further diversity.

While there are no specific reports detailing the use of this compound as a scaffold in large-scale library synthesis for chemical biology research, the principles of scaffold-based drug discovery strongly support its potential in this area.

Synthetic Utility in Specialized Coupling Reactions

Modern organic synthesis heavily relies on a toolbox of powerful coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The structure of this compound makes it an interesting substrate for various such transformations.

The carboxylic acid group can be used in a variety of coupling reactions, including Suzuki, Heck, and Sonogashira couplings, after appropriate activation or conversion to a suitable derivative like an acid chloride or a boronic ester. The nitro group, while not directly involved in many standard coupling reactions, significantly influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Furthermore, upon reduction to an amine, the resulting amino-benzoic acid derivative becomes a prime substrate for a host of amide coupling and cross-coupling reactions.

Although specific examples of the use of this compound in specialized coupling reactions are not readily found in the current literature, its inherent functionalities suggest that it could be a valuable partner in the development of novel synthetic methodologies and the construction of complex molecular targets.

Future Directions and Emerging Research Avenues for 5 3 Methoxypropoxy 2 Nitrobenzoic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-(3-methoxypropoxy)-2-nitrobenzoic acid and its derivatives is a foundational area for future research. While standard synthetic pathways can be postulated, significant opportunities exist for the development of more efficient, sustainable, and scalable methods.

A primary strategy for synthesizing the target molecule involves the Williamson ether synthesis. This would likely entail the reaction of a 5-hydroxy-2-nitrobenzoate precursor with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane (B1268092), in the presence of a base. numberanalytics.com Future research could focus on optimizing this reaction by exploring various base and solvent systems to maximize yield and minimize reaction times.

A particularly promising avenue is the development of "green" synthetic alternatives. For instance, the catalytic Williamson ether synthesis (CWES) operates at high temperatures (above 300 °C) and can utilize less reactive alkylating agents like alcohols, thereby avoiding the production of salt byproducts typical of the traditional method. acs.org Adapting such a process for this specific molecule would represent a significant advancement in sustainable chemical production.

Furthermore, the core nitrobenzoic acid structure itself presents opportunities for synthetic innovation. The nitration of benzoic acid derivatives is a standard method, but it often produces a mixture of isomers. wikipedia.orgwikipedia.org Research into highly regioselective nitration techniques for substituted benzoic acids would be highly beneficial. This could involve exploring novel catalyst systems or directing groups to ensure the nitro group is introduced specifically at the 2-position relative to the carboxylic acid.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages & Research Focus |

|---|---|---|

| Traditional Williamson Ether Synthesis | 5-hydroxy-2-nitrobenzoate, 1-bromo-3-methoxypropane, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | Well-established method. numberanalytics.com Research would focus on optimizing reaction conditions for yield and purity. |

| Catalytic Williamson Ether Synthesis (CWES) | 5-hydroxy-2-nitrobenzoic acid, 3-methoxypropanol, Alkali metal benzoate (B1203000) catalyst, High temperature (>300 °C) | "Green" chemistry approach, avoids salt waste. acs.org Research would involve adapting the high-temperature process for this specific substrate. |

| Regioselective Nitration | 3-(3-methoxypropoxy)benzoic acid, Nitrating agent (e.g., HNO₃/H₂SO₄), Catalyst | Direct synthesis of the nitroaromatic core. Research would focus on developing catalysts to ensure exclusive nitration at the C-2 position. wikipedia.org |

In-Depth Mechanistic Studies using Advanced Spectroscopic Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and guiding its application. Advanced spectroscopic techniques are essential tools for these in-depth mechanistic studies.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) are fundamental. FTIR can provide detailed information about the vibrational modes of the molecule, particularly the carbonyl (C=O) and nitro (NO₂) groups, revealing insights into intramolecular hydrogen bonding and association behavior in different solvents. acs.orgucl.ac.uk NMR spectroscopy can precisely map the electronic environment of each proton and carbon atom, showing the influence of the electron-withdrawing nitro group and the electron-donating ether group on the aromatic ring.

For more detailed conformational analysis, especially of the flexible methoxypropoxy side chain, advanced methods like cavity-based molecular beam Fourier-transform microwave spectroscopy could be employed. researchgate.net This technique, applied in the gas phase, allows for the precise determination of molecular geometry and the identification of the most stable conformers, free from solvent effects. Comparing these gas-phase structures to those in solution and the solid state would provide a comprehensive picture of the molecule's conformational landscape. Ultraviolet-visible (UV-Vis) spectroscopy would also be valuable for studying the electronic transitions within the molecule. acs.org

Table 2: Spectroscopic Techniques for Mechanistic Analysis

| Technique | Information Gained for this compound |

|---|---|

| FTIR Spectroscopy | Elucidation of hydrogen bonding patterns (dimerization via carboxylic acid), study of C=O and NO₂ stretching frequencies. acs.orgucl.ac.uk |

| ¹H and ¹³C NMR Spectroscopy | Determination of the chemical environment of each atom, assessment of substituent electronic effects on the aromatic ring. acs.org |

| UV-Vis Spectroscopy | Analysis of electronic transitions, effect of solvents on the π-system (solvatochromism). acs.org |

| Microwave Spectroscopy | Precise determination of gas-phase molecular structure and identification of stable conformers. researchgate.net |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental validation offers a powerful paradigm for accelerating research. For this compound, this synergy can provide predictive insights and a deeper understanding of its chemical behavior.

Computational chemistry, particularly using Density Functional Theory (DFT), can be used to model the molecule's geometric and electronic structure. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and charge distributions, which helps in interpreting experimental spectroscopic data. For example, calculated vibrational frequencies can be compared with experimental FTIR spectra to confirm structural assignments. ucl.ac.uk Similarly, predicted NMR chemical shifts can be correlated with experimental spectra.

This integrated approach is particularly valuable for studying reaction mechanisms and predicting reactivity. Computational models can map out potential energy surfaces for proposed synthetic routes, identifying transition states and intermediates. This can help in optimizing reaction conditions by suggesting, for example, whether a reaction is likely to proceed via a nucleophilic or electrophilic pathway. researchgate.net Furthermore, the combination of experimental techniques like FTIR and NMR with molecular dynamics simulations can provide a complete picture of speciation in solution, identifying the dominant self-associates (like hydrogen-bonded dimers) that may be present. acs.orgucl.ac.uk

Table 3: Integration of Computational and Experimental Methods

| Computational Method (e.g., DFT) | Experimental Technique | Combined Insight |

|---|---|---|

| Geometry Optimization | Microwave Spectroscopy, X-ray Crystallography | Validation of predicted low-energy conformers and precise structural parameters. researchgate.netnih.gov |

| Frequency Calculations | FTIR/Raman Spectroscopy | Assignment of vibrational modes and understanding of intramolecular interactions. ucl.ac.uk |

| NMR Chemical Shift Prediction | ¹H and ¹³C NMR Spectroscopy | Confirmation of spectral assignments and detailed analysis of electronic structure. acs.org |

| Reaction Pathway Modeling | Kinetic Studies | Elucidation of reaction mechanisms and rational optimization of synthetic conditions. acs.org |

Exploration of Unconventional Reactivity and Catalysis

The functional groups present in this compound—the carboxylic acid, the nitro group, and the ether linkage—provide multiple handles for exploring novel reactivity and catalytic applications.

The nitro group is particularly versatile. It is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. technologypublisher.com Future research could explore the displacement of the nitro group itself or other substituents on the ring. A crucial area of research is the reduction of the nitro group to an amine (–NH₂). nih.gov This transformation is a gateway to a vast array of new compounds, as the resulting 5-(3-methoxypropoxy)-2-aminobenzoic acid could serve as a precursor for synthesizing heterocycles, dyes, and potential pharmaceutical agents. wikipedia.org

The carboxylic acid moiety also offers significant potential. It can be used to form metal complexes with catalytic activity, similar to how other nitrobenzoic acids have been used to create magnesium(II) complexes. These new metal-organic compounds could be investigated for their catalytic properties in various organic transformations.

Furthermore, the entire molecule could be explored as a building block in materials science. For example, functionalized benzoic acids are used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com The specific functionalities of this compound could lead to MOFs with unique properties.

Table 4: Unconventional Reactivity and Catalysis Research Avenues

| Reaction Type | Description | Potential Application |

|---|---|---|

| Nitro Group Reduction | Conversion of the –NO₂ group to an –NH₂ group using reagents like H₂/Pd-C. nih.gov | Synthesis of anilines, which are key precursors for pharmaceuticals and dyes. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the nitro group or other ring substituents by a nucleophile. technologypublisher.com | Introduction of new functional groups to create highly functionalized aromatic compounds. |

| Metal Complex Formation | Coordination of the carboxylate group to metal ions. | Development of novel catalysts or functional materials. |

| MOF Synthesis | Use as an organic linker to build porous metal-organic frameworks. mdpi.com | Creation of materials for gas storage, separation, or heterogeneous catalysis. |

Applications in Advanced Chemical Manufacturing and Process Optimization

Looking ahead, this compound could become a valuable intermediate in advanced chemical manufacturing. Its utility will depend on the development of optimized and scalable production processes.

A key focus will be on process optimization to maximize efficiency and sustainability. Methodologies like factorial design can be systematically applied to identify the optimal reaction parameters (temperature, concentration, catalyst loading) for its synthesis, significantly increasing yields and reducing waste. rsc.orgrsc.org The principles of green chemistry should guide this research, emphasizing the use of less hazardous solvents, catalytic over stoichiometric reagents, and minimizing energy consumption. acs.org The calculation of metrics such as the E-factor (environmental factor) would be crucial for quantifying the environmental impact of different synthetic routes. rsc.org

In the long term, microbial production routes for aromatic compounds are an emerging frontier. While currently focused on simpler aromatics, future advances in metabolic engineering could potentially lead to biosynthetic pathways for more complex molecules like this one, offering a highly sustainable manufacturing platform. frontiersin.org

The potential applications for this compound as a fine chemical intermediate are broad. Benzoic acid derivatives are foundational in the pharmaceutical, agrochemical, and materials industries. nih.govmarketresearchfuture.com For instance, nitroaromatic compounds are precursors to a wide range of biologically active molecules. nih.gov Research into the conversion of this compound into new active pharmaceutical ingredients or specialized polymers could unlock significant commercial value.

Table 5: Applications and Process Optimization Strategies

| Potential Application Area | Role of the Compound | Process Optimization Focus |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for active pharmaceutical ingredients (APIs). nih.gov | High-purity synthesis, development of scalable and GMP-compliant routes. |

| Agrochemicals | Precursor for novel herbicides or fungicides. | Cost-effective synthesis, focus on environmental impact and biodegradability of final products. |

| Fine Chemicals & Dyes | Building block for specialty chemicals and functional dyes. chemiis.com | Optimization for yield and color properties; reduction of hazardous effluents. |

| Advanced Materials | Monomer for specialty polymers or linker for MOFs. mdpi.com | Control of polymerization processes, tuning of material properties (e.g., porosity, thermal stability). |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-(3-Methoxypropoxy)-2-nitrobenzoic acid, and how can purity be validated?

- Methodology : Start with nitration of a substituted benzoic acid precursor. For example, introduce the nitro group using concentrated HNO₃ and H₂SO₄ under controlled temperatures (40–45°C) to avoid over-nitration . Purify via recrystallization from ethanol or aqueous ethanol, as described for analogous nitrobenzoic acids . Validate purity using HPLC with UV detection (λ = 254 nm) or by comparing melting points with literature values.

Q. How can solubility challenges be addressed during formulation for biological assays?

- Methodology : Use hydrotropes like sodium acetate or nicotinamide to enhance aqueous solubility. For instance, sodium acetate at ≥0.30 mol/L increases solubility of nitrobenzoic acids by disrupting hydrophobic interactions . Pre-solubilize the compound in DMSO (≤1% v/v) for in vitro studies to avoid precipitation.

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology : Combine FT-IR (to confirm nitro and carboxylic acid groups via peaks at ~1520 cm⁻¹ for NO₂ and ~1700 cm⁻¹ for COOH) and ¹H/¹³C NMR. For example, the methoxypropoxy chain protons appear as a triplet (~3.5 ppm) and multiplet (~4.2 ppm) in CDCl₃ . Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M-H]⁻ for C₁₁H₁₂NO₇: 294.06).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the nitro and carboxylic acid groups. Experimentally, compare coupling efficiency (e.g., amide bond formation) with/without protecting the carboxylic acid. Use EDCI/HOBt activation in DMF and monitor by TLC. Lower yields may indicate steric hindrance from the methoxypropoxy chain .

Q. What crystallographic strategies resolve contradictions in structural data for nitrobenzoic acid derivatives?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For twinned crystals, employ twin-law matrices in SHELXTL. Compare bond lengths (e.g., C-NO₂ = 1.48–1.52 Å) and angles with similar structures. Address discrepancies (e.g., disordered methoxypropoxy chains) via constrained refinement and occupancy adjustments.

Q. How can LC-MS/MS distinguish degradation products in stability studies?

- Methodology : Subject the compound to accelerated degradation (40°C/75% RH for 4 weeks). Analyze using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and monitor fragments. Key degradation pathways include hydrolysis of the nitro group (m/z shift from 294 to 248) or cleavage of the methoxypropoxy chain (m/z 152) .

Q. What role does the methoxypropoxy substituent play in biological activity compared to shorter alkoxy chains?

- Methodology : Synthesize analogs (e.g., 5-methoxy-2-nitrobenzoic acid) and compare IC₅₀ values in target assays (e.g., enzyme inhibition). Use molecular docking to assess binding interactions. Longer chains may enhance lipophilicity (logP ↑ by ~0.5) but reduce solubility, requiring balance in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.